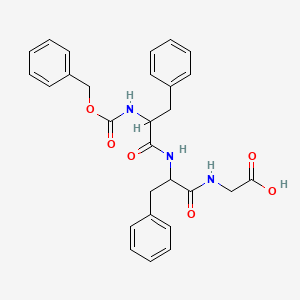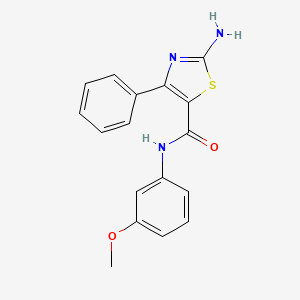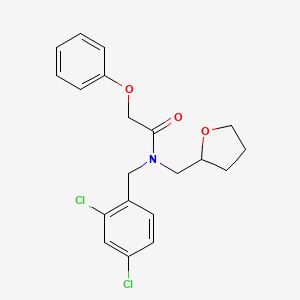![molecular formula C16H23N3O5 B12112352 2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-TYR-VAL-GLY-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (valine and tyrosine) are added sequentially through coupling reactions. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for activation, and piperidine for deprotection of the Fmoc group .
Industrial Production Methods
In industrial settings, the synthesis of H-D-TYR-VAL-GLY-OH can be scaled up using automated peptide synthesizers. These machines streamline the process by automating the repetitive steps of coupling and deprotection, ensuring high yield and purity. Environmentally conscious methods, such as using water as a solvent and microwave-assisted synthesis, are also being explored to reduce the environmental impact of peptide production .
Analyse Des Réactions Chimiques
Types of Reactions
H-D-TYR-VAL-GLY-OH undergoes various chemical reactions, including:
Oxidation: The phenol group in tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group in tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for the selective oxidation of the phenol group in tyrosine.
Reduction: Sodium borohydride is a typical reducing agent for carbonyl groups.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Hyperoxidized tyrosine derivatives.
Reduction: Reduced peptide fragments.
Substitution: Alkylated tyrosine derivatives.
Applications De Recherche Scientifique
H-D-TYR-VAL-GLY-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of H-D-TYR-VAL-GLY-OH involves its interaction with specific molecular targets. For instance, the compound can act as a substrate for enzymes that catalyze the formation of amide bonds, such as amidating enzymes in the pituitary gland . The phenol group in tyrosine can undergo oxidation, leading to the formation of reactive intermediates that participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
H-D-TYR-VAL-GLY-OH can be compared with other tripeptides such as:
H-TYR-GLY-GLY-OH: Contains glycine instead of valine, leading to different structural and functional properties.
H-TYR-VAL-ALA-OH: Contains alanine instead of glycine, affecting its reactivity and biological activity.
The uniqueness of H-D-TYR-VAL-GLY-OH lies in its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to act as a catalyst and its role in protein oxidation make it a valuable compound for various research applications .
Propriétés
IUPAC Name |
2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-9(2)14(16(24)18-8-13(21)22)19-15(23)12(17)7-10-3-5-11(20)6-4-10/h3-6,9,12,14,20H,7-8,17H2,1-2H3,(H,18,24)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEGIYMHTZXVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)
![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)


![2-Azaspiro[4.5]decan-8-ylmethanol](/img/structure/B12112309.png)

![2-[[2-(2-Formamidohexanoylamino)-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12112318.png)



![8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)

